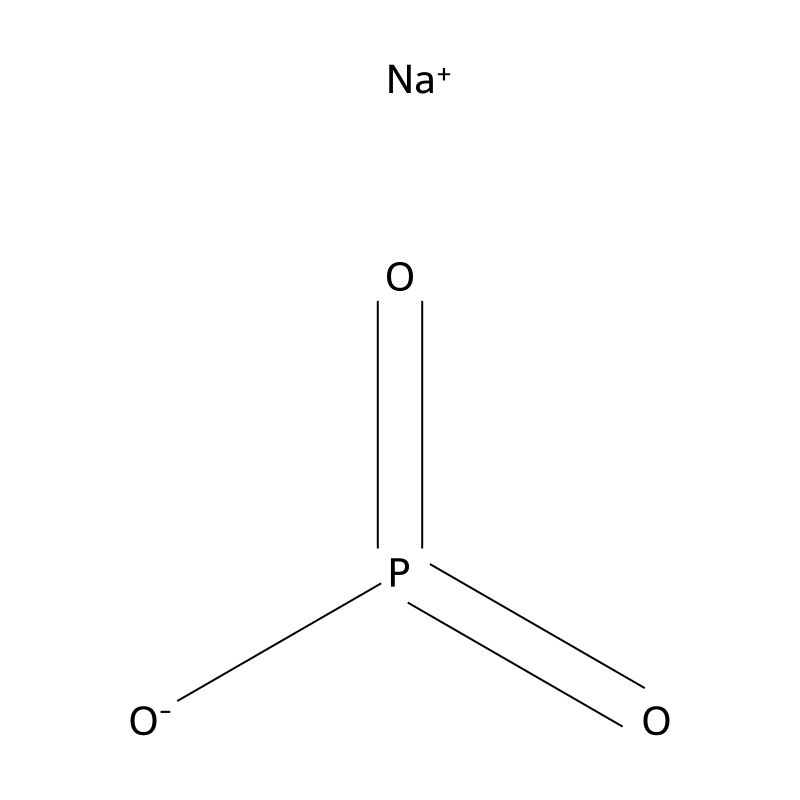

Sodium metaphosphate

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Biochemistry: Scientists utilize sodium metaphosphate to sequester unwanted metal ions in biological samples during enzyme assays and protein purification processes. This prevents the metal ions from interfering with the experiment by binding to the enzymes or proteins of interest [].

- Environmental Science: Researchers studying heavy metal contamination in soil and water can use sodium metaphosphate to immobilize these harmful metal ions, reducing their mobility and potential for environmental damage [].

Source of Inorganic Phosphate

Sodium metaphosphate serves as a source of inorganic phosphate (PO4^3-) in specific research applications. This phosphate can be utilized by:

- Microbiological Studies: Microorganisms require phosphate for various cellular processes, including energy production and nucleic acid synthesis. Sodium metaphosphate can be incorporated into growth media for microbes to ensure they have access to this essential nutrient [].

- Biomineralization Research: Scientists studying the formation of biominerals, such as bones and teeth, may use sodium metaphosphate as a source of phosphate to mimic physiological conditions and investigate the mechanisms of biomineralization [].

Other Research Applications

While less common, sodium metaphosphate finds applications in other research areas, including:

- Drug Delivery: Researchers are exploring the potential of using sodium metaphosphate nanoparticles for drug delivery due to their biocompatible and biodegradable properties [].

- Polymer Science: Studies have investigated the use of sodium metaphosphate as a flame retardant additive in certain polymers [].

Sodium metaphosphate is a high molecular weight sodium polyphosphate composed of multiple phosphate units. The general formula can be represented as with varying chain lengths, often denoted as where represents the number of phosphate units. The most common forms include sodium trimetaphosphate and sodium hexametaphosphate, which differ in their polymerization degree and structural characteristics. Sodium metaphosphates are typically white crystalline powders that are soluble in mineral acids but insoluble in water under certain conditions .

The mechanism of action of sodium metaphosphate depends on the specific application. Here are two key mechanisms:

Chelation

The phosphate groups in sodium metaphosphate can form complexes with metal ions. This effectively removes the metal ions from solution, preventing them from interacting with other components []. This chelation property is valuable in water treatment and industrial processes.

Surface modification

Sodium metaphosphate can interact with both metal oxides and organic materials. This interaction can alter surface properties, such as improving dispersion or adhesion []. The specific mechanism depends on the interacting material.

- Hydrolysis Reaction:This reaction illustrates how sodium trimetaphosphate can hydrolyze to form sodium triphosphate in the presence of water .

- Formation Reaction:

Sodium metaphosphates can be synthesized through thermal processes involving the dehydration of sodium orthophosphate:This reaction highlights the conversion of sodium dihydrogen phosphate into sodium trimetaphosphate upon heating .

Sodium metaphosphate exhibits several biological activities primarily due to its chelating properties. It is used in oral care products as a chelating agent, helping to prevent the formation of tartar and stains on teeth. Additionally, it has been studied for its potential role in enhancing nutrient absorption and bioavailability in food products .

Sodium metaphosphate can be synthesized through several methods:

- Thermal Dehydration: Heating sodium dihydrogen phosphate at temperatures around 550 °C to produce sodium trimetaphosphate.

- Acid-Base Reactions: Reacting orthophosphoric acid with sodium chloride at elevated temperatures also yields sodium metaphosphates.

- Hydrothermal Synthesis: Utilizing aqueous solutions under controlled temperature and pressure conditions can produce various forms of sodium metaphosphates with specific properties .

Sodium metaphosphate finds extensive applications across different fields:

- Food Industry: Used as a sequestrant and emulsifier, it helps improve texture and stability in processed foods.

- Pharmaceuticals: Acts as a buffering agent and stabilizer in various formulations.

- Water Treatment: Utilized to prevent scale formation and corrosion in industrial water systems.

- Cosmetics: Functions as a chelating agent in oral care products and skin formulations .

Research on sodium metaphosphate interactions focuses on its chelating ability with metal ions, which is crucial for its applications in both food preservation and pharmaceutical formulations. Studies indicate that it effectively binds with calcium and magnesium ions, preventing precipitation and enhancing product stability .

Several compounds share similarities with sodium metaphosphate, particularly other sodium polyphosphates. Here’s a comparison highlighting their uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Sodium Trimetaphosphate | Na₃P₃O₉ | Forms cyclic structures; used in food processing |

| Sodium Hexametaphosphate | Na₆[(PO₃)₆] | Known for its dispersing properties; used in ceramics |

| Sodium Pyrophosphate | Na₂P₂O₇ | Acts primarily as a leavening agent in baking |

| Sodium Orthophosphate | Na₃PO₄ | Commonly used as a buffer; more soluble than metaphosphates |

Sodium metaphosphate is unique due to its specific chain length and structural properties that allow it to function effectively as a chelating agent while also being less soluble compared to other phosphates like sodium orthophosphate .

Sodium metaphosphate is generally described as any polyphosphate salt with four or more phosphate units. The chemical formula is typically represented as (NaPO₃)ₙ, where n refers to the number of repeating phosphate units. The most common forms include sodium hexametaphosphate ((NaPO₃)₆), also known as Graham's salt, and sodium trimetaphosphate.

Thermal Decomposition Pathways of Sodium Phosphate Precursors

The thermal decomposition of sodium phosphate compounds represents one of the most significant industrial methods for producing sodium metaphosphate. This process typically involves several distinct stages of dehydration and condensation reactions.

Monosodium Orthophosphate Pathway

A primary method for producing sodium metaphosphate involves the thermal treatment of monosodium orthophosphate (NaH₂PO₄). The process occurs through the following reaction sequence:

Initial dehydration to form sodium acid pyrophosphate:

2 NaH₂PO₄ → Na₂H₂P₂O₇ + H₂OSubsequent heating to form sodium hexametaphosphate:

3 Na₂H₂P₂O₇ → (NaPO₃)₆ + 3 H₂O

Temperature control during this process is crucial. Research has identified distinct transformation temperatures:

- Formation of Na₂H₂P₂O₇ occurs at approximately 463 K

- Formation of Na₄P₂O₇ occurs at approximately 488 K

- Formation of Na₃P₃O₉ occurs above 513 K

- Formation of NaPO₃ occurs at approximately 593 K

- NaPO₃ melts at temperatures above 616 K

Disodium Hydrogen Phosphate Method

The thermal decomposition of disodium hydrogen phosphate offers another pathway for metaphosphate production. This process has been studied extensively, with researchers examining the kinetics and mechanism of this thermal decomposition.

Table 1: Temperature Requirements for Thermal Decomposition Pathways

For optimal product formation, precise temperature control is essential. Research indicates that the formation of anhydrous tripolyphosphate reaches maximum speed at approximately 563 K.

Solvent-Free Fusion Techniques for Polymer Chain Elongation

Solvent-free fusion techniques represent environmentally friendly methods for producing sodium metaphosphate, avoiding the use of solvents and reducing waste generation.

Direct Fusion Method

The direct fusion method involves heating sodium phosphate precursors to temperatures exceeding their melting points, followed by rapid cooling to create glass-like structures. This approach typically yields sodium hexametaphosphate with varying degrees of polymerization.

A typical procedure involves:

- Heating reagent-grade sodium dihydrogen phosphate to 700-900°C until complete melting

- Holding at temperature until the melt becomes completely transparent with no internal bubbles

- Rapid quenching to 60-80°C to obtain flake glass product

Phosphorus Pentoxide Method

Another solvent-free approach utilizes phosphorus pentoxide (P₂O₅) as a starting material:

- Yellow phosphorus is oxidized in a dry air stream to produce phosphorus pentoxide

- The P₂O₅ is mixed with soda ash (Na₂CO₃) in specific proportions (Na₂O:P₂O₅ = 1-1.1)

- The powder mixture undergoes indirect heating in a graphite crucible

- The resulting sodium hexametaphosphate melt is quenched, tableted, and pulverized

This method offers advantages in controlling the Na₂O/P₂O₅ ratio, which significantly influences the properties of the final product.

Catalytic Approaches in Cyclic vs. Linear Metaphosphate Formation

The formation of cyclic versus linear metaphosphate structures can be controlled through catalytic approaches, which influence the reaction pathway and product distribution.

Catalysts for Tripolyphosphate Formation

Research has demonstrated that certain catalysts significantly enhance the formation of sodium tripolyphosphate from orthophosphate precursors. These catalysts include:

- Nitrates (sodium nitrate)

- Nitric acid

- Urea and related compounds (guanidine, dicyandiamide, semicarbazide, hexamethylenetetramine)

- Ammonium nitrate

The catalytic effect is particularly pronounced when the precursor mixture's Na₂O:P₂O₅ ratio differs from the ideal 5:3 needed for pure tripolyphosphate formation. The catalyst addition enables tripolyphosphate formation even with excess disodium phosphate at lower temperatures (around 300°C).

Table 2: Catalytic Effects on Sodium Phosphate Conversions

Ring Formation vs. Chain Elongation

The formation of cyclic versus linear metaphosphate structures depends on reaction conditions:

Cyclic structures: Sodium trimetaphosphate forms cyclic structures, which demonstrate higher stability against alkaline hydrolysis as the ring size increases.

Linear structures: Linear sodium hexametaphosphate results from ring cleavage of cyclic metaphosphates through alkaline hydrolysis. The stability of sodium hexametaphosphate rings to cleavage by 0.1 N NaOH is notably high, with a half-time of approximately 1000 hours.

The presence of certain cations catalyzes the ring cleavage of metaphosphates and subsequent degradation of the resulting polyphosphates.

Kinetic Modeling of Polycondensation Reactions

Understanding the kinetics of polycondensation reactions is essential for controlling the molecular weight and structure of sodium metaphosphate products.

First-Order Kinetics

Research indicates that several key reactions in sodium metaphosphate formation follow first-order kinetics:

The ring cleavage of sodium hexametaphosphate follows first-order kinetics with respect to the metaphosphate concentration.

The degradation of linear polyphosphates also exhibits first-order kinetics with respect to the reactant.

Temperature-Dependent Reaction Rates

The reaction rates for sodium metaphosphate formation are highly temperature-dependent. Researchers have established that:

At temperatures around 563 K, the formation of anhydrous tripolyphosphate reaches its maximum rate.

The thermal decomposition process accelerates significantly once the melt phase forms at temperatures above 616 K, as NaPO₃ melting provides the liquid phase necessary for enhanced reaction kinetics.

Table 3: Kinetic Parameters for Key Reactions in Sodium Metaphosphate Formation

Instantaneous Conversion Approach

With appropriate catalysts and reaction conditions, the conversion to polyphosphates can occur almost instantaneously. This enables efficient industrial processes where:

- Orthophosphate solutions are sprayed into columns at suitable temperatures

- Formation of polyphosphate occurs within seconds

- Drying, calcining, and conversion to polyphosphate can be achieved in a single operation

This approach significantly enhances production efficiency and reduces energy requirements.

X-Ray Diffraction Studies of Crystalline Modifications

X-ray diffraction (XRD) studies have been pivotal in elucidating the structural organization of sodium metaphosphate. The radial distribution function derived from XRD patterns of sodium metaphosphate glass (NaPO₃) reveals a network of PO₄ tetrahedra arranged in long chains interconnected via O–Na–O bonds [1]. This configuration aligns with high-polymer models proposed for metaphosphate glasses, where crosslinking between chains contributes to thermal stability and mechanical rigidity [1].

Crystalline modifications, such as Maddrell's salt (NaPO₃), demonstrate distinct XRD profiles. Maddrell's salt forms a linear polymeric structure with a repeating unit of (NaPO₃)ₙ, as evidenced by sharp diffraction peaks corresponding to a monoclinic lattice [4]. In contrast, sodium hexametaphosphate (Na₆P₆O₁₈), a cyclic hexamer, exhibits broader XRD patterns due to its amorphous glassy state [2]. The transition between these phases is temperature-dependent: heating Maddrell's salt above 505°C converts it into sodium trimetaphosphate (cyclic trimer), while temperatures exceeding 607°C yield sodium hexametaphosphate [4].

Table 1: Key XRD Parameters for Sodium Metaphosphate Modifications

| Modification | Structure Type | d-Spacing (Å) | Crystallinity | Thermal Stability |

|---|---|---|---|---|

| Maddrell's Salt | Linear polymer | 4.2, 3.8, 2.9 | High | Stable ≤500°C |

| Sodium Hexametaphosphate | Cyclic hexamer | 5.6, 4.1 | Low (amorphous) | Stable ≤607°C |

Chain Length Distribution Analysis Through Chromatographic Methods

Ion chromatography (IC) with suppressed conductivity detection has emerged as a robust tool for resolving sodium metaphosphate's chain length distribution. Using a high-capacity IonPac AS16 column and gradient elution with sodium hydroxide, researchers achieve baseline separation of polyphosphates ranging from orthophosphate (PO₄³⁻) to triphosphate (P₃O₁₀⁵⁻) [3]. For example, a 2 mm column operating at 0.25 mL/min resolves trimetaphosphate (cyclic P₃O₉³⁻) and triphosphate (linear P₃O₁₀⁵⁻) within 18 minutes, with detection limits of 22.09 µg/L and 43.56 µg/L, respectively [3].

In commercial sodium hexametaphosphate samples, IC analysis reveals heterogeneous chain distributions. A study of two industrial samples (SHMP-1 and SHMP-2) detected:

- SHMP-1: 28.24 mg/L trimetaphosphate, 21.06 mg/L pyrophosphate (P₂O₇⁴⁻) [3].

- SHMP-2: 22.19 mg/L trimetaphosphate, 18.44 mg/L triphosphate [3].

Table 2: Chromatographic Detection Limits for Polyphosphates

| Polyphosphate | Detection Limit (µg/L) | Linear Range (mg/L) |

|---|---|---|

| Orthophosphate | 2.07 | 0.5–50 |

| Pyrophosphate | 16.39 | 5–200 |

| Trimetaphosphate | 22.09 | 10–300 |

| Triphosphate | 43.56 | 20–500 |

Comparative Structural Features of Maddrell's vs. Kurrol's Salts

Maddrell's salt (NaPO₃) and Kurrol's salt (KPO₃) represent structurally distinct polymeric metaphosphates, though both derive from similar thermal processing routes.

Maddrell's Salt:

- Synthesis: Produced by heating NaH₂PO₄ or NaNH₄HPO₄ to 250–350°C, yielding a linear polymer [4].

- Structure: Monoclinic crystals with P-O-P bond angles of 128°, forming helical chains [4].

- Solubility: Insoluble in water and pyrophosphate solutions but soluble in mineral acids [4].

Kurrol's Salt:

- Synthesis: Typically potassium-based (KPO₃), but sodium analogs form via prolonged heating of NaPO₃ above 600°C [5].

- Structure: Fibrous morphology with extended linear chains, differing from Maddrell's salt in interchain Na⁺ coordination [5].

- Solubility: Higher water solubility compared to Maddrell's salt due to weaker interchain interactions [2].

Table 3: Structural Comparison of Maddrell's and Kurrol's Salts

| Property | Maddrell's Salt | Kurrol's Salt |

|---|---|---|

| Crystallinity | High | Moderate |

| Chain Configuration | Helical linear polymer | Extended linear chains |

| Thermal Transition | Converts to trimer at 505°C | Stable up to 650°C |

| Complexation | No Fe³⁺/U⁴⁺ complexes | Forms metal complexes |

Temperature-Dependent Phase Transition Mechanisms

Sodium metaphosphate exhibits complex temperature-dependent phase transition behavior characterized by multiple distinct thermal processes. The formation of sodium metaphosphate from its precursor compounds involves a systematic sequence of dehydration and condensation reactions that occur at specific temperature ranges [1] [2].

The initial phase transitions begin with the dehydration of sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O). Thermo-Raman spectroscopy studies have identified two distinct dehydration steps: the first occurring at 42-52°C with maximum rate at 48°C, and the second proceeding at 60-72°C with maximum rate at 68°C [2]. These dehydration processes result in the sequential formation of NaH₂PO₄·H₂O and anhydrous NaH₂PO₄, respectively [2].

Following dehydration, condensation reactions commence at elevated temperatures. The formation of sodium dihydrogen pyrophosphate (Na₂H₂P₂O₇) occurs at 212-224°C, while the subsequent condensation to sodium metaphosphate (NaPO₃) proceeds at 260-360°C [2]. These temperature ranges represent critical transition points where the phosphate network structure undergoes fundamental reorganization through the formation of phosphoryl anhydride linkages [3].

The polymorphic behavior of sodium metaphosphate demonstrates additional complexity at higher temperatures. Clear spectroscopic evidence reveals two distinct phase transformations: the first at 345°C corresponding to the transition from Phase III to Phase II, and the second at 515°C representing the transformation from Phase II to Phase I [2]. These polymorphic transitions reflect changes in the crystalline structure and molecular arrangement of the metaphosphate chains [2].

The melting point of sodium metaphosphate has been consistently reported as 628°C, though some sources indicate values ranging from 600-640°C [4] [5]. This relatively high melting temperature reflects the strong intramolecular forces within the phosphate network structure and the thermodynamic stability of the polymeric chains [6].

Industrial synthesis processes utilize these temperature-dependent transitions to control the degree of polymerization and final product composition. At 750-850°C, complete polymerization occurs, yielding sodium hexametaphosphate as the predominant product [7]. The temperature control during synthesis is critical, as overheating can lead to decomposition or undesired side reactions [8].

Entropy-Driven Polymerization in Molten State Systems

The polymerization of sodium metaphosphate in molten state systems represents a thermodynamically complex process governed by entropy considerations and molecular dynamics. The fundamental thermodynamic driving forces for polymerization involve the interplay between enthalpic and entropic contributions, where the entropy change associated with polymerization is typically negative due to the reduction in degrees of freedom as monomers are enchained into macromolecular structures [9].

In molten sodium metaphosphate systems, the glass transition temperature serves as a critical parameter governing the molecular mobility and polymerization kinetics. The glass transition temperature for pure sodium metaphosphate has been determined to be 285°C, though this value can vary significantly with composition and thermal history [10] [11]. The temperature-dependent viscosity and fragility index provide insights into the molecular dynamics and structural relaxation processes occurring in the molten state [10].

The fragility index of sodium metaphosphate glasses exhibits values around 83±3, indicating a relatively fragile glass-forming system [12]. This high fragility suggests that the viscosity changes rapidly near the glass transition temperature, reflecting the temperature-sensitive nature of the phosphate network structure [10]. The relationship between fragility and network structure indicates that the polymerization process is strongly influenced by the temperature-dependent mobility of phosphate chains [10].

Isothermal studies of polymerization kinetics reveal that the process follows complex pathways dependent on temperature and reaction conditions. At 220°C, the primary reaction involves the formation of sodium dihydrogen pyrophosphate with high selectivity, completing in approximately 40 minutes [13]. At elevated temperatures of 420°C, multiple simultaneous reactions occur, including the formation of sodium tripolyphosphate (Na₃P₃O₉) through both direct and indirect pathways [13].

The thermodynamic properties of the molten state system show significant negative deviations from ideal behavior, indicating strong chemical interactions between the constituent oxides [14]. The formation of sodium metaphosphate from its component oxides is accompanied by considerable exothermic effects, with the Gibbs free energy and enthalpy of formation demonstrating the thermodynamic favorability of the polymerization process [14].

The activation energy for polymerization in sodium metaphosphate systems has been determined to be 66.4 kJ/mol through thermal analysis of glass formation [15]. This relatively moderate activation energy reflects the facilitated nature of the polymerization process in the molten state, where molecular mobility is enhanced compared to solid-state reactions [15].

The role of entropy in driving polymerization becomes particularly significant at high temperatures where the -TΔS term in the Gibbs free energy equation becomes dominant [9]. Despite the negative entropy change associated with polymerization, the process remains thermodynamically favorable due to the large negative enthalpy change accompanying the formation of phosphoryl anhydride bonds [9].

The medium-range order structure in molten sodium metaphosphate systems influences the fragility and polymerization behavior. The average medium-range distance correlates inversely with fragility, suggesting that the structural arrangement of phosphate units affects the ease of molecular rearrangement during polymerization [16]. The presence of small network rings in the phosphate structure contributes to increased fragility and enhanced polymerization kinetics [16].

Depolymerization Kinetics in Aqueous Environments

The depolymerization of sodium metaphosphate in aqueous environments represents a complex hydrolytic process governed by multiple kinetic and thermodynamic factors. The hydrolysis reactions follow first-order kinetics with respect to the phosphate concentration under all studied conditions, indicating that the rate-determining step involves the attack of water molecules on the phosphate chain [17] [18] [19].

The pH dependence of depolymerization kinetics shows distinct mechanistic pathways for acidic and basic conditions. In acidic solutions, the hydrolysis mechanism is considered to be of the SN2 type, where the rate is highly dependent on the nucleophilicity of the water molecule [17] [18]. The nucleophilic attack of water on the phosphorus atom represents the critical step in chain scission, with the overall reaction rate being influenced by the local environment around the phosphate bonds [17].

Under basic conditions, the depolymerization mechanism differs significantly from acidic hydrolysis. The rate of hydrolysis in basic media shows greater dependence on solvent effects, with reactions proceeding more rapidly in dioxane-water mixtures compared to pure water [18] [20]. This enhanced reactivity in organic-water mixtures suggests that the nucleophilicity of water molecules is increased through interactions with organic solvents, facilitating the attack on phosphate bonds [18].

The activation energy for depolymerization varies with pH conditions, ranging from 17-34 kcal/mol (71-142 kJ/mol) across the pH range of 1.0-12.2 [17]. In the specific pH range of 3.0-7.0, the activation energy is more narrowly constrained to 22-26 kcal/mol (92-109 kJ/mol), indicating relatively consistent mechanistic pathways under mildly acidic to neutral conditions [20].

Temperature effects on depolymerization kinetics are substantial, with higher temperatures significantly accelerating the hydrolysis process. Studies of polyphosphate hydrolysis demonstrate that the average rate of phosphate release at 35°C is approximately 2.7 times greater than at 25°C [21]. This temperature dependence reflects the thermally activated nature of the bond-breaking process and the increased molecular mobility facilitating water access to phosphate linkages [21].

The influence of metal ions on depolymerization kinetics is complex and depends on the specific cation present. Divalent cations such as Mg²⁺ and Ca²⁺ generally accelerate the hydrolysis process, with Ca²⁺ showing particularly strong catalytic effects [22]. The mechanism of metal ion catalysis involves both conformational changes in the phosphate chain and direct coordination effects that facilitate bond cleavage [23].

The hydrolysis of sodium metaphosphate in aqueous solution leads to the formation of various intermediate products, including sodium trimetaphosphate and sodium orthophosphate [24]. The degradation pathway involves both terminal and internal bond scission, with terminal cleavage being the dominant mechanism for chain shortening [23]. The backbiting mechanism, where terminal hydroxyl groups attack internal phosphate bonds, represents a significant pathway for cyclic product formation [25].

The stability of sodium metaphosphate in aqueous environments shows strong pH dependence, with the compound exhibiting greater stability under acidic conditions compared to basic environments [26]. The half-life of ultraphosphate structures in water ranges from several hours to days, depending on pH and ionic strength [22]. Higher pH values generally result in longer half-lives due to reduced protonation of phosphate groups, which decreases the electrophilicity of phosphorus atoms [22].

Environmental factors such as ionic strength and the presence of chelating agents significantly influence depolymerization kinetics. Sodium hexametaphosphate shows enhanced stability in the presence of calcium ions through complex formation, while EDTA and other chelating agents can accelerate hydrolysis by sequestering stabilizing metal ions [27]. The dissolution mechanism in aqueous media involves the dissociation of sodium ions from phosphate chains under attack by water molecules, with the rate controlled by the diffusion of water into the hydrated layer surrounding the phosphate network [27].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 469 of 524 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 55 of 524 companies with hazard statement code(s):;

H315 (78.18%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (76.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

10361-03-2

10124-56-8

50813-16-6

Wikipedia

Drug Warnings

Use Classification

Cosmetics -> Buffering; Chelating

Methods of Manufacturing

Prepd by rapidly chilling molten sodium metaphosphate. /Glassy sodium metaphosphate; Graham's salt/

General Manufacturing Information

Metaphosphoric acid (HPO3), sodium salt (1:1): ACTIVE

SODIUM METAPHOSPHATE INHIBITED GROWTH OF E COLI.

(NaPO3)n where "n" may be 2 or more. Several different forms are known.

(NaPO3)n. The value of n ranges from 3 to 10 (cyclic molecules) or may be much larger number (polymer). The vitreous sodium phosphates having N2O/P2O5 mole ratios near unity are classified as sodium metaphosphates (Graham's salts). The average number of of phosphorus atoms per molecule in these glasses ranges from 25 to infinity.

The term sodium metaphosphate has also been extended to short-chain vitreous compositions, the molecules of which exhibit the polyphosphate formula Na(n+2)PnO(3n+1) with n as low as 4-5. These materials are more correctly called sodium pyrophosphates.

While sometimes called "sodium hexametaphosphate", it is a mixture of polymeric metaphosphates; not a hexamer. /Glassy sodium metaphosphate; Graham's salt/